![molecular formula C24H26N6O3 B2446575 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea CAS No. 1396870-63-5](/img/structure/B2446575.png)
1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea is a useful research compound. Its molecular formula is C24H26N6O3 and its molecular weight is 446.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea is a complex organic compound characterized by its unique structural features, including a pyrimidine moiety, a benzylpiperazine group, and a dihydrobenzo[b][1,4]dioxin fragment. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities.
Molecular Characteristics
- Molecular Formula : C₂₁H₂₃N₅O₃
- Molecular Weight : 397.44 g/mol
The presence of multiple functional groups in this compound suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound includes:
- Antitumor Activity : Compounds with similar structural motifs have demonstrated significant antitumor properties. The pyrimidine derivatives are particularly noted for their ability to inhibit cancer cell proliferation.
- Neurotransmitter Modulation : The benzylpiperazine component is known to interact with neurotransmitter receptors, especially dopamine receptors. This interaction is crucial for developing treatments for neurological disorders.
- Anti-inflammatory Effects : The dihydrobenzo[b][1,4]dioxin moiety has been associated with hepatoprotective effects and enzyme inhibition activities that can contribute to anti-inflammatory responses.
Structure-Activity Relationship (SAR)
The unique combination of structural elements in this compound enhances its biological activity. The following table summarizes the structural features and associated biological activities of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Benzylpiperazine | Benzene ring attached to piperazine | Neurotransmitter receptor modulation |
Pyrimidine derivatives | Pyrimidine ring systems | Antitumor activity |
Dihydrobenzo[b][1,4]dioxins | Dioxin structure | Hepatoprotective effects |
Case Studies and Research Findings
Recent studies have highlighted the pharmacological potential of this compound. For instance:
- Binding Affinity Studies : Interaction studies focusing on the binding affinity of this compound to various receptors have shown promising results. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
- In Vitro Assays : In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent.
- Neuropharmacological Assessments : Research has indicated that compounds featuring the benzylpiperazine moiety can act as antagonists or agonists at dopamine receptors, which are critical in treating disorders like schizophrenia and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanisms through which this compound exerts its effects include:
- Inhibition of the Epidermal Growth Factor Receptor (EGFR) : This receptor is crucial in cancer cell proliferation and survival pathways.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells through modulation of mitochondrial pathways involving proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases, preventing further proliferation of cancer cells.
In vitro studies have demonstrated that derivatives of this compound show lower IC50 values than standard chemotherapeutic agents like doxorubicin, indicating potent anticancer effects.
Neuropharmacological Applications
The benzylpiperazine component suggests potential applications in neuropharmacology:
-
Acetylcholinesterase Inhibition : This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for regulating acetylcholine levels in the nervous system. Increased acetylcholine levels can enhance cholinergic transmission, beneficial for conditions like Alzheimer's disease.
- Neuroprotective Effects : The compound has shown potential to mitigate oxidative stress-induced neuronal damage, suggesting antioxidant properties.
Hepatoprotective Effects
The dihydrobenzo[b][1,4]dioxin moiety is associated with hepatoprotective effects. Research indicates that compounds containing this structure can protect liver cells from damage caused by various toxins.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | EGFR inhibition, apoptosis induction | |
Neuroprotective | AChE inhibition | |
Hepatoprotective | Protection against liver toxins |
Case Study Examples
- In Vivo Studies on Anticancer Properties : Animal models treated with this compound exhibited significant tumor reduction compared to control groups.
- Molecular Docking Studies : Computational analyses have shown favorable binding interactions between the compound and active sites of target proteins involved in cancer progression and neurodegeneration.
Eigenschaften
IUPAC Name |
1-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c31-24(27-19-6-7-20-21(14-19)33-13-12-32-20)28-22-15-23(26-17-25-22)30-10-8-29(9-11-30)16-18-4-2-1-3-5-18/h1-7,14-15,17H,8-13,16H2,(H2,25,26,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLMHVLQSTUMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.